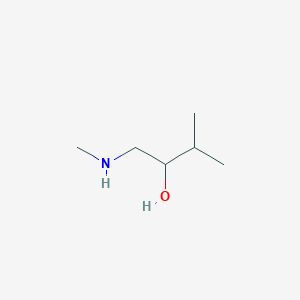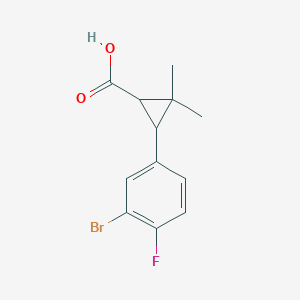
3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid is a complex organic compound characterized by the presence of a bromine and fluorine-substituted phenyl ring attached to a cyclopropane carboxylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with malonic acid in the presence of piperidine and pyridine. The reaction mixture is stirred at 100°C for several hours, followed by concentration under reduced pressure. The resulting solid is recrystallized from ethanol to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound to its corresponding alcohol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce corresponding carboxylic acids or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to target proteins, potentially leading to biological effects such as anti-inflammatory and analgesic activities . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-fluorocinnamic acid: Shares the bromine and fluorine-substituted phenyl ring but differs in the presence of a cinnamic acid moiety.
3-Bromo-4-fluorophenylacetic acid: Similar in structure but contains a phenylacetic acid moiety instead of a cyclopropane carboxylic acid.
Uniqueness
3-(3-Bromo-4-fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C12H12BrFO2 |
|---|---|
Molekulargewicht |
287.12 g/mol |
IUPAC-Name |
3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12BrFO2/c1-12(2)9(10(12)11(15)16)6-3-4-8(14)7(13)5-6/h3-5,9-10H,1-2H3,(H,15,16) |
InChI-Schlüssel |
WQWRRAPVSXKJAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1C(=O)O)C2=CC(=C(C=C2)F)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


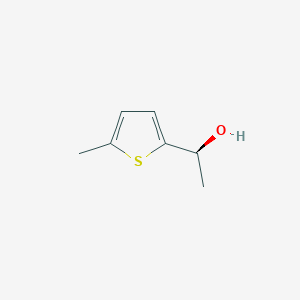
![methyl(6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylatedihydrochloride](/img/structure/B13610538.png)
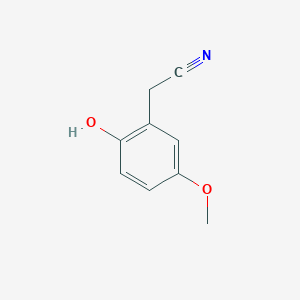

![3-(4-Piperidinyl)imidazo[1,2-a]pyridine](/img/structure/B13610564.png)
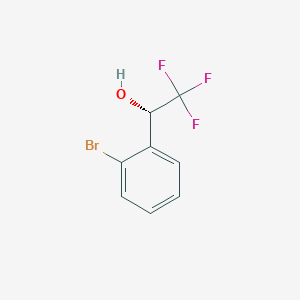
![3-{3-Chloro-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}propanoic acid](/img/structure/B13610580.png)

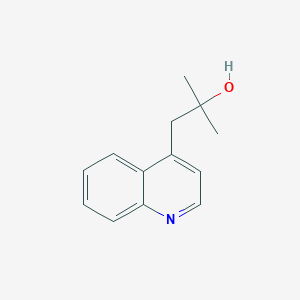



![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoicacid](/img/structure/B13610604.png)
